Molindone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15622-65-8 (mono-hydrochloride) | |
| Record name | Molindone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023332 | |
| Record name | Molindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS | |
CAS No. |
7416-34-4 | |
| Record name | (±)-Molindone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molindone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molindone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molindone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-181 °C, 180.5 °C | |
| Record name | Molindone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOLINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Molindone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Neurobiological Mechanisms of Molindone Action
Dopaminergic System Interactions
Molindone's interaction with dopamine (B1211576) receptors is considered the cornerstone of its mechanism of action. patsnap.compatsnap.com This interaction mainly involves antagonism of specific dopamine receptor subtypes. drugbank.compatsnap.com
Dopamine D2 Receptor Antagonism
A key mechanism by which this compound exerts its effects is through the blockade of dopamine D2 receptors. drugbank.compatsnap.com This antagonism reduces the activity mediated by dopamine at these receptor sites. drugbank.com
This compound blocks postsynaptic dopaminergic D2 receptors in several key brain regions. These areas include the striatum, nucleus accumbens, and ventral tegmental area (VTA). medscape.comaap.org The nucleus accumbens and VTA are components of the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia. wikipedia.orgjustintimemedicine.com The striatum (caudate and putamen) is part of the nigrostriatal pathway, involved in motor control. wikipedia.orgbepharco.com
By occupying D2 receptor sites, this compound decreases dopamine activity in certain brain pathways. drugbank.comncats.io Excessive dopamine stimulation, particularly in the mesolimbic pathway, is believed to contribute to the manifestations of psychotic disorders, such as hallucinations and delusions. drugbank.compatsnap.comjustintimemedicine.com The blockade of D2 receptors by this compound helps to mitigate these symptoms by reducing this excessive dopamine activity. drugbank.compatsnap.com Research suggests that a D2 receptor occupancy greater than 65% in the basal ganglia may be necessary for an antipsychotic effect. cambridge.org
This compound has been shown to be a potent antagonist for both the short (D2S) and long (D2L) splice variants of the dopamine D2 receptor. nih.govtandfonline.com In vitro studies have demonstrated potent antagonistic effects for both D2S and D2L receptors at concentrations within the clinically relevant range. nih.govtandfonline.com For instance, in one study using a [³⁵S]GTPγS binding assay, this compound showed an IC₅₀ of 0.0844 µM for D2S and 0.11 µM for D2L receptors. nih.govtandfonline.com This indicates a similar high affinity for both subtypes. nih.gov
| Receptor Subtype | IC₅₀ (µM) | Assay Type | Source |
| D2S | 0.0844 | [³⁵S]GTPγS Binding | nih.govtandfonline.com |
| D2L | 0.11 | [³⁵S]GTPγS Binding | nih.govtandfonline.com |
This compound appears to have a greater effect on mesolimbic and mesocortical dopamine neurons compared to those in the nigrostriatal dopamine system. nih.govscience.gov This differential effect is of interest because blockade of D2 receptors in the mesolimbic pathway is primarily associated with antipsychotic efficacy, while significant blockade in the nigrostriatal pathway is linked to extrapyramidal side effects. nih.govjustintimemedicine.comoup.com The relatively lower impact on the nigrostriatal system may contribute to differences in the side effect profile compared to some other antipsychotics. nih.govtandfonline.comscience.gov
Comparative Affinity for D2 Receptor Subtypes (D2S, D2L)
Modulation of Other Dopamine Receptor Subtypes (e.g., D1, D5)
While this compound's primary action is on D2 receptors, it also interacts with other dopamine receptor subtypes, albeit to a lesser degree. patsnap.comwikipedia.orgnih.gov Studies indicate that this compound has a much lower affinity for D1 receptors compared to D2 receptors. drugbank.comdrugbank.com Its inhibitory effect on D1 and D5 receptors has been found to be less potent than its effect on D2S and D2L receptors, with IC₅₀ values in the micromolar range (e.g., 3.2 µM to 8.3 µM) in some in vitro assays. nih.govtandfonline.com The functional implications of these lower-affinity interactions with D1 and D5 receptors are less pronounced than its potent D2 antagonism. nih.govtandfonline.com
Effects on Dopamine Synthesis and Metabolism
Research indicates that this compound can influence dopamine synthesis and metabolism. Studies in rats have shown that this compound can increase dopamine synthesis and levels of dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, in specific brain regions like the striatum and olfactory tubercles. caymanchem.com This suggests that while this compound blocks postsynaptic dopamine receptors, it may also lead to compensatory changes in presynaptic dopamine activity. Dopamine synthesis begins with the hydroxylation of L-tyrosine by the enzyme tyrosine hydroxylase (TH) to produce L-3,4-dihydroxyphenylalanine (L-DOPA), which is then converted to dopamine by aromatic L-amino acid decarboxylase (AADC) mdpi.com. Dopamine is then metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) mdpi.com.
Reversal of Dopamine Agonist-Induced Behaviors
This compound has demonstrated the ability to reverse behaviors induced by dopamine agonists in animal models. In rats, this compound has been shown to reverse catalepsy and ptosis, behaviors considered to be dopamine-dependent, that are induced by dopamine agonists like amantadine (B194251) nih.gov. Amantadine is reported to act by releasing dopamine from dopaminergic nerve terminals nih.gov. This compound also reversed amantadine-induced inhibition of traction response in mice nih.gov. Furthermore, this compound inhibits climbing behavior in mice induced by the D2 receptor agonist bromocriptine (B1667881) caymanchem.com. These findings suggest that this compound's antagonistic action at dopamine receptors underlies its ability to counteract the effects of excessive dopaminergic stimulation caymanchem.comnih.gov.
Serotonergic System Interactions
5-HT2 Receptor Antagonism (e.g., 5-HT2B, 5-HT2A)
This compound acts as an antagonist at certain serotonin (B10506) 5-HT2 receptor subtypes. In vitro studies have shown that this compound is a potent antagonist for the serotonin 5-HT2B receptor at therapeutic concentrations nih.govtandfonline.com. Its potency for the 5-HT2A receptor is not as high nih.govtandfonline.com. The 5-HT2 receptor family includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are involved in various physiological and psychological processes patsnap.com. 5-HT2A receptors are primarily found in the central nervous system and are implicated in mood regulation, cognition, and perception, while 5-HT2B receptors are mainly located in the cardiovascular system patsnap.com.
In vitro pharmacological characterization of this compound (SPN-810M) demonstrated its antagonist effects on 5-HT2B receptors with an IC50 of 0.41 µM, while the IC50 for 5-HT2A was 14 µM, indicating greater potency at 5-HT2B tandfonline.com. The antagonist effect on 5-HT2B was not affected by the presence of dopamine or norepinephrine (B1679862) nih.gov.
Role in Balancing Dopaminergic System and Addressing Negative/Cognitive Symptoms
Modulation of serotonin receptors by compounds like this compound is thought to play a role in balancing the dopaminergic system and potentially addressing the negative and cognitive symptoms associated with certain neurological conditions, such as schizophrenia patsnap.comuzh.ch. While the exact mechanisms are still being explored, the interaction between serotonergic and dopaminergic pathways is complex uzh.ch. Dysregulation in both systems is implicated in the pathophysiology of schizophrenia, with imbalances in mesolimbic dopamine activity linked to positive symptoms and deficits in mesocortical dopamine projections potentially contributing to negative and cognitive symptoms uzh.chnih.gov. Antagonism of 5-HT2A receptors, in addition to D2 blockade, is a characteristic of some atypical antipsychotics and is hypothesized to contribute to improved efficacy against negative and cognitive symptoms compared to typical antipsychotics that primarily target D2 receptors vcu.edu. This compound's activity at 5-HT2B, and to a lesser extent 5-HT2A, may contribute to this broader spectrum of action nih.govtandfonline.com.
Interactions with Other Neurotransmitter Systems
Beyond dopamine and serotonin, this compound exhibits some affinity for other neurotransmitter receptors.
Negligible Affinity for Histamine (B1213489) H1 Receptor
This compound has been shown to have very little or negligible affinity for the histamine H1 receptor. wikipedia.orgmedscape.comdrugs.com This lack of significant H1 receptor antagonism is thought to contribute to a lower potential for sedation and weight gain compared to some other antipsychotics that exhibit higher affinity for this receptor. wikipedia.org
Table 1: this compound Affinity for Histamine H1 Receptor
| Receptor | Affinity (approximate) | Clinical Implication (Proposed) |
| Histamine H1 Receptor | Very little/Negligible wikipedia.orgmedscape.comdrugs.com | Lower potential for sedation and weight gain wikipedia.org |
Low or No Anticholinergic Activity
This compound demonstrates low or no anticholinergic activity. wikipedia.orgdrugs.com Specifically, it has essentially no affinity for muscarinic acetylcholine (B1216132) receptors. wikipedia.org This low potency of cholinergic blockade is in contrast to some other neuroleptics. drugs.com The limited anticholinergic effect may result in a lower likelihood of associated side effects such as dry mouth, blurred vision, constipation, and urinary retention compared to agents with more significant anticholinergic properties. drugs.com
Table 2: this compound Anticholinergic Activity
| Receptor | Affinity (approximate) | Clinical Implication (Proposed) |
| Muscarinic Acetylcholine Receptors | Essentially no affinity wikipedia.org | Low potential for anticholinergic side effects drugs.com |
Electrophysiological Studies and Mechanisms
Electrophysiological studies in animals have provided insights into this compound's effects on neuronal activity, particularly in dopaminergic systems. This compound has been observed to reverse d-amphetamine and apomorphine-induced depression of dopamine neurons. nih.gov It also blocks apomorphine-induced depression of these cells. nih.gov Furthermore, this compound has been found to increase dopamine synthesis and levels of dihydroxyphenylacetic acid in the striatum and olfactory tubercles. nih.gov In these aspects, its behavior is similar to that of most classical neuroleptics. nih.gov However, this compound differs from most previously tested antipsychotic drugs in that it does not increase the baseline firing rate of dopamine cells and blocks haloperidol-induced increases in dopamine neuron activity. nih.gov In this regard, this compound shows resemblance to thioridazine (B1682328) and clozapine (B1669256). nih.gov Electrophysiological data from animal studies also suggest that this compound possesses certain characteristics that are similar to those of clozapine. drugbank.comnih.gov While specific details on human electrophysiological studies were not extensively available in the search results, the animal data highlight unique aspects of this compound's influence on neuronal firing and dopamine metabolism.
Monoamine Oxidase Inhibition (MAO-A)
This compound has been reported to inhibit monoamine oxidase both in vitro and in vivo. wikipedia.org This inhibition is described as irreversible and selective for monoamine oxidase A (MAO-A). wikipedia.org MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. scbt.com While this compound inhibits MAO-A, very high concentrations and doses were reported as necessary for this effect in initial studies. wikipedia.org Interestingly, the drug appears to be much more potent in inhibiting MAO in vivo than in vitro, leading to the suggestion that an active metabolite might be responsible for its MAO inhibition. wikipedia.org The MAO-A inhibitory activity of this compound or its metabolite has been proposed as a potential contributor to its observed antidepressant-like effects in animal models. wikipedia.orgnih.gov For instance, 24-hour pretreatment with this compound enhanced the behavioral effects of L-dopa and 5-HTP, precursors of biogenic amines preferentially deaminated by MAO-A, confirming that a metabolite inhibits MAO-A. nih.gov It also enhanced the behavioral effects of tryptamine (B22526) and antagonized reserpine-induced ptosis. nih.gov However, it remains unclear whether the MAO inhibition observed in preclinical research is therapeutically relevant or clinically significant in humans. wikipedia.org this compound hydrochloride is also identified as a MAO inhibitor. adooq.comscbt.com
Table 3: this compound and MAO-A Inhibition
| Target Enzyme | Type of Inhibition | Selectivity | In vitro vs In vivo Potency | Proposed Active Species | Potential Clinical Relevance |
| MAO-A | Irreversible wikipedia.org | Selective wikipedia.org | More potent in vivo wikipedia.org | Active metabolite wikipedia.org | Unclear in humans wikipedia.org |
Pharmacological Studies and Neuropharmacology
In Vitro Pharmacological Characterization
In vitro studies provide detailed insights into Molindone's interactions with various receptors and the factors influencing its activity.
Receptor Binding Profiles and Potency
This compound acts as a potent antagonist for dopamine (B1211576) D2S and D2L receptors, as well as the serotonin (B10506) 5-HT2B receptor, at concentrations considered therapeutically relevant. nih.govtandfonline.comnih.gov Its inhibitory effect on dopamine D1, D3, and D5 receptors is less potent. tandfonline.com Similarly, this compound is not as potent an antagonist for the serotonin 5-HT2A receptor compared to its activity at D2 and 5-HT2B sites. tandfonline.com
Studies have reported varying IC50 values for this compound at different receptors. For instance, IC50 values for D2S and D2L receptors have been found to be around 84–140 nM and 0.11 µM, respectively. tandfonline.comwikipedia.org At the 5-HT2B receptor, the IC50 is approximately 410 nM or 0.41 µM. tandfonline.comwikipedia.org For D1, D3, and D5 receptors, IC50 values range from 3.2 µM to 8.3 µM. tandfonline.com this compound has shown very little affinity for the histamine (B1213489) H1 receptor or the α1-adrenergic receptor, although it has demonstrated intermediate affinity for the α2-adrenergic receptor. wikipedia.org It also has essentially no affinity for muscarinic acetylcholine (B1216132) receptors. wikipedia.org
Additional binding data suggest a high affinity for the dopamine D3 receptor in some cases, contrasting with other findings. wikipedia.org this compound does not significantly bind to or inhibit other receptors tested, such as serotonin 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7 receptors. wikipedia.org
The major human metabolites of this compound have been found to be largely inactive in vitro, displaying no significant antagonistic effects on dopamine or serotonin receptors tested, nor inhibitory effects on other neurotransmitter receptors like norepinephrine (B1679862), GABA, glutamate, histamine, or acetylcholine receptors. nih.govtandfonline.com
Here is a summary of this compound's in vitro receptor binding data:
| Receptor | Activity | IC50 (nM) | Reference |
| Dopamine D2S | Antagonist | 84–140 | tandfonline.comwikipedia.org |
| Dopamine D2L | Antagonist | 110 | tandfonline.com |
| Serotonin 5-HT2B | Antagonist | 410 | tandfonline.comwikipedia.org |
| Dopamine D1 | Antagonist | 3200–8300 | tandfonline.com |
| Dopamine D3 | Antagonist | 3200–8300 | tandfonline.com |
| Dopamine D5 | Antagonist | 3200–8300 | tandfonline.com |
| Serotonin 5-HT2A | Antagonist | 14000 | wikipedia.org |
| Alpha-2 Adrenergic | Affinity | Intermediate | wikipedia.org |
| Histamine H1 | Affinity | Very Little | wikipedia.org |
| Alpha-1 Adrenergic | Affinity | Very Little | wikipedia.org |
| Muscarinic Acetylcholine | Affinity | Essentially None | wikipedia.org |
Enantiomeric Differences in Receptor Activity (R(-) vs. S(+) this compound)
Studies investigating the differential effects of this compound enantiomers have shown that the R(-) enantiomer is more potent than the S(+) enantiomer. nih.govtandfonline.comnih.govresearchgate.net Specifically, the R(-) form demonstrated approximately 100-fold higher potency for D2S receptors and 300-fold higher potency for D2L receptors compared to the S(+) enantiomer, based on IC50 values. nih.govtandfonline.com The R(-) enantiomer also exhibited a greater inhibitory effect on the 5-HT2B receptor, with an IC50 of 0.2 µM compared to 1.8 µM for the S(+) enantiomer. nih.govtandfonline.com The similar potency of the R(-) enantiomer on D2S and D2L receptors suggests a potential role in both presynaptic D2S autoreceptors and postsynaptic D2L receptors. tandfonline.com
Effect of Neurotransmitters on Antagonistic Activity
In vitro studies have indicated that the antagonistic effect of this compound on D2S, D2L, and 5-HT2B receptors is not significantly altered by the presence of dopamine or norepinephrine. nih.govtandfonline.comnih.govresearchgate.net The presence of these neurotransmitters resulted in very little change in this compound's potency and did not cause this compound to reverse from an antagonistic to an agonistic effect. tandfonline.com This suggests that concomitant use of psychostimulants, which affect dopamine and norepinephrine levels, may not impact the pharmacological activity of this compound at these receptors in a clinical setting. nih.govtandfonline.comresearchgate.net
Preclinical Animal Models of Efficacy
This compound's pharmacological profile in laboratory animals is characterized by effects similar to those of other major tranquilizers and antipsychotic agents. nih.govfda.govscribd.comdrugbank.com
Reduction of Spontaneous Locomotion and Aggressiveness
In animal models, this compound has been shown to cause a reduction in spontaneous locomotor activity. nih.govfda.govscribd.comdrugbank.comoup.comwikipedia.org This effect is a characteristic shared with other antipsychotic agents. nih.govfda.govscribd.com Furthermore, this compound limits aggression in monkeys and reduces aggressiveness in laboratory animals. nih.govfda.govscribd.comdrugbank.comoup.comwikipedia.org Studies have also indicated that this compound can reduce aggressive symptoms in adults with schizophrenia and potentially be effective in treating aggressive children with conduct disorder. wikipedia.org
Suppression of Conditioned Responses
This compound suppresses conditioned responses in animal models. nih.govfda.govscribd.comdrugbank.comoup.com This includes the inhibition of conditioned avoidance responses. nih.govfda.govscribd.comdrugbank.comoup.comwikipedia.org The ability to impair conditioned avoidance responses is a non-pharmacological test useful for predicting antipsychotic activity. scielo.br this compound also antagonizes the bizarre stereotyped behavior and hyperactivity induced by amphetamines in animals. nih.govfda.govscribd.comdrugbank.comoup.com Additionally, this compound has been shown to antagonize the depression caused by tetrabenazine (B1681281) in animal models. nih.govfda.govscribd.comdrugbank.com Pretreatment with alpha-methyl-p-tyrosine, a tyrosine hydroxylase inhibitor, has been found to potentiate haloperidol-induced blockade of conditioned avoidance response and the suppressant effect of neuroleptics, including this compound, on operant and tail-pinch induced eating behavior. ijpp.com
Antagonism of Amphetamine-Induced Stereotyped Behavior and Hyperactivity
This compound has been shown to antagonize the effects of dopamine-releasing agents like amphetamine and dopamine receptor agonists such as apomorphine (B128758) in animals wikipedia.org. Studies in laboratory animals indicate that this compound hydrochloride causes a reduction in spontaneous locomotion and aggressiveness, suppresses conditioned responses, and antagonizes the bizarre stereotyped behavior and hyperactivity induced by amphetamines nih.govdrugbank.com. Pretreatment of rats with small doses of this compound has been observed to enhance the stereotyped behavioral response to amphetamine science.govnih.gov. This enhancement is suggested to be mediated by the selective inhibition of dopamine autoreceptors nih.gov. This compound also inhibits climbing behavior in mice induced by the D2 receptor agonist bromocriptine (B1667881) caymanchem.com.
Antidepressant-like Effects in Animal Models
In contrast to many other antipsychotics, this compound exhibits antidepressant-like effects in animal models wikipedia.org. These effects include reversing ptosis induced by the dopamine-depleting agent tetrabenazine, potentiating 5-hydroxytryptophan (B29612) (5-HTP)-induced tremors, and potentiating certain effects of levodopa (B1675098) (L-DOPA) wikipedia.org. The potential inhibition of monoamine oxidase A (MAO-A) by this compound or an active metabolite has been suggested as a possible mechanism for its antidepressant-like effects in animals wikipedia.org. Animal models of depression are utilized to study the pathophysiology of depression and the efficacy of antidepressant drugs, with criteria such as face validity, construct validity, and predictive validity used to assess their relevance to human conditions frontiersin.orgmdpi.com. Commonly used methods include the forced swim test, which measures immobility time as an indicator of antidepressant effectiveness, and models employing chronic unpredictable mild stress mdpi.comherbmedpharmacol.com.
Anti-emetic Effects
This compound has demonstrated anti-emetic effects in animals nih.govwikipedia.org. This effect in humans could potentially mask signs of conditions such as intestinal obstruction or brain tumors nih.gov. The anti-emetic activity of certain drugs has historically been linked to dopamine receptor antagonism, particularly at D2 receptors nih.gov.
Effects on Dopamine Neuron Activity and Metabolism
This compound affects the activity of dopaminergic neurons and dopamine metabolism. In rats, low intravenous doses (0.4-0.8 mg/kg) of this compound reversed d-amphetamine and apomorphine-induced depression of dopamine neurons and blocked apomorphine-induced depression of these cells caymanchem.comnih.gov. This compound was also found to increase dopamine synthesis and levels of dihydroxyphenylacetic acid (DOPAC) in the striatum and olfactory tubercles caymanchem.comnih.gov. At a dose of 2.5 mg/kg, this compound produced effects typical of dopamine receptor blockade, such as activation of synaptosomal tyrosine hydroxylase and increased dopamine metabolite levels nih.gov. However, at higher doses (10 and 40 mg/kg), this compound produced opposite, long-lasting effects, including decreased tyrosine hydroxylase activity and metabolite concentrations and elevated dopamine levels nih.gov. These differential dose- and time-dependent effects are thought to be mediated by the selective, irreversible, and dose-dependent inhibition of type A monoamine oxidase by this compound at higher doses, possibly through a metabolite nih.gov. This compound appears to have a greater effect on mesolimbic and mesocortical dopamine neurons compared to those in the nigrostriatal dopamine system researchgate.netnih.gov.
Studies on Dopamine Receptor Supersensitivity
Several studies have indicated that this compound causes less dopamine receptor supersensitivity than some other neuroleptics researchgate.netnih.gov. Chronic treatment of rats with lower doses of this compound (2.5 mg/kg) did not induce behavioral supersensitivity to apomorphine or increase striatal 3H-spiroperidol binding, unlike treatment with haloperidol (B65202) nih.gov. While a higher dose of this compound (20 mg/kg) elicited a small increase in behavioral sensitivity to apomorphine, it was significantly less than that produced by haloperidol nih.gov. Chronic this compound treatment (5 or 20 mg/kg) resulted in apparent tolerance to the elevation of striatal and frontal cortical DOPAC levels nih.gov. This compound doses ranging from 2.5 to 50 mg/kg did not increase striatal dopamine receptor binding, with Scatchard analyses showing no change in maximal binding capacity (Bmax) or dissociation constant (Kd) nih.gov. These findings in animal models suggest that this compound may have a lower potential for inducing tardive dyskinesia in humans compared to some other antipsychotics nih.gov. Differences in the time course of dopaminergic supersensitivity in mesolimbic and striatal brain regions have been observed following chronic administration of different neuroleptics, including this compound science.govcapes.gov.br.
Clinical Research and Therapeutic Efficacy
Clinical Trials in Schizophrenia Management
Clinical trials evaluating Molindone in schizophrenia have varied in duration, ranging from short-term studies of intramuscular preparations lasting 10 days to trials extending over three months. nih.govresearchgate.netnih.govcochrane.org These studies have aimed to assess its effectiveness compared to placebo and other antipsychotic medications.
Comparative Efficacy vs. Other Typical Antipsychotics
When compared to other typical antipsychotics, studies have found no significant evidence of a difference in effectiveness. nih.govresearchgate.netnih.govcochrane.org For example, in analyses combining data from four randomized controlled trials involving 150 participants assessed by doctors, the risk ratio (RR) for effectiveness was 1.13 (95% confidence interval [CI] 0.69 to 1.86). researchgate.netnih.gov Similarly, assessments by nurses in four randomized controlled trials with 146 participants yielded an RR of 1.23 (95% CI 0.82 to 1.86), also indicating no significant difference in effectiveness compared to other typical agents. researchgate.netnih.gov
Comparative Efficacy vs. Atypical Antipsychotics
Research comparing this compound to atypical antipsychotics has also been conducted. One double-blind multisite trial in pediatric patients with early-onset schizophrenia and schizoaffective disorder compared this compound with olanzapine (B1677200) and risperidone (B510) over 8 weeks. psychiatryonline.orgpsychrights.orgsfda.gov.sanih.gov The study found no significant differences in response rates among the treatment groups (this compound: 50%; olanzapine: 34%; risperidone: 46%) or in the magnitude of symptom reduction. psychiatryonline.orgpsychrights.orgsfda.gov.sanih.govresearchgate.net This suggests that olanzapine and risperidone did not demonstrate superior efficacy over this compound in this specific population and study duration. psychiatryonline.orgpsychrights.orgsfda.gov.sanih.govresearchgate.net
Comparative Efficacy in Early-Onset Schizophrenia Spectrum Disorders (8-Week Trial)
| Medication | Response Rate |
| This compound | 50% |
| Olanzapine | 34% |
| Risperidone | 46% |
Note: Response was defined as a Clinical Global Impression (CGI) improvement score of 1 or 2 and ≥20% reduction in Positive and Negative Syndrome Scale (PANSS) total score. psychiatryonline.orgsfda.gov.saresearchgate.net
Efficacy in Newly Hospitalized vs. Chronically Hospitalized Patients
The efficacy of this compound in schizophrenia has been established in clinical studies that included both newly hospitalized and chronically hospitalized, acutely ill schizophrenic patients. nursing.comfda.govfda.govdrugs.commedifind.com
Impact on Positive Symptoms of Schizophrenia (Hallucinations, Delusions)
This compound is understood to exert its antipsychotic effect, including the reduction of positive symptoms like hallucinations and delusions, by targeting the brain's dopamine (B1211576) receptors. mentalhealth.comwithpower.com By blocking the effects of dopamine, this compound helps to stabilize neural activity, thereby reducing the severity of these symptoms often associated with psychotic disorders. mentalhealth.comwithpower.com
Outcome Measures and Reporting Limitations in Early Trials
However, reporting limitations in some early trials have been noted. For instance, a review of this compound for schizophrenia and severe mental illness highlighted that while some studies indicated a reduction in aggressive symptoms, including agitation, hostility, and uncooperativeness, in adults with schizophrenia in the 1970s, detailed reporting on specific outcome measures and methodologies might be less comprehensive compared to modern trial standards. wikipedia.org The Treatment of Early-Onset Schizophrenia Spectrum Disorders (TEOSS) study, a double-blind, randomized trial comparing olanzapine, risperidone, and this compound in pediatric patients, defined "response" based on improvement on the Clinical Global Impression scale and a percentage reduction in the Positive and Negative Syndrome Scale (PANSS) total score, along with tolerating treatment for a specific duration. ilyouthcare.com This study, while more recent, still reflects the challenges in achieving high response rates in early-onset schizophrenia spectrum disorders, with more than half of participants across all three treatments failing to achieve an adequate response after 8 weeks. psychiatryonline.org
Limitations in early trial reporting can include insufficient detail on patient characteristics, randomization procedures, blinding methods, and the handling of missing data, which can impact the interpretability and generalizability of the findings. d-nb.info Furthermore, the evolution of standardized outcome measures over time means that comparisons between very early trials and more recent research can be challenging.
Research in Other Psychiatric Conditions
This compound has been investigated for its potential therapeutic effects in psychiatric conditions beyond its initial indication, particularly focusing on impulsive aggression and exploring effects in animal models of depression and anxiety.
Impulsive Aggression (IA)
Impulsive aggression is considered a maladaptive form of aggression that is reactive, overt, and occurs outside of acceptable social contexts. nih.govtandfonline.com It is a significant clinical concern that can amplify negative outcomes in individuals with neuropsychiatric disorders. tandfonline.comneurology.org
Research has explored the use of this compound, particularly an extended-release formulation (SPN-810), for treating impulsive aggression in children and adolescents with Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orgnih.govneurology.orgresearchgate.net Impulsive aggression is a common and often persistent issue in this population, even with optimized treatment for core ADHD symptoms. tandfonline.comnih.gov
A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study of extended-release this compound (SPN-810) in children aged 6–12 years with ADHD and persistent impulsive aggression evaluated efficacy using the Retrospective-Modified Overt Aggression Scale (R-MOAS). neurology.orgresearchgate.net The study found that aggression, as measured by the R-MOAS, improved with low and medium doses of SPN-810 compared to placebo. researchgate.net
| Treatment Group | N | R-MOAS Improvement (p-value) |
| Placebo | 31 | |
| Low-Dose SPN-810 | 29 | 0.031 |
| Medium-Dose SPN-810 | 30 | 0.024 |
| High-Dose SPN-810 | 31 | 0.740 |
Data based on a Phase 2b study of SPN-810 in children with ADHD and impulsive aggression. researchgate.net
Another study involving hospitalized aggressive children with conduct disorder in the 1980s also suggested that this compound could be potentially effective in this population. wikipedia.org Despite some promising results in earlier phase trials, negative effectiveness findings have been reported in a Phase 3 trial of low-dose extended-release this compound (SPN-810) for impulsive aggression in children and adolescents with ADHD, leading to the termination of some trials. wikipedia.orglarvol.com
This compound was found to reduce aggressive symptoms, including agitation, hostility, and uncooperativeness, in adults with schizophrenia in studies conducted in the 1970s. wikipedia.org While many other antipsychotics have also demonstrated clinical anti-aggressive effects, case reports suggest that this compound may be beneficial for agitation and violent behavior in patients with schizophrenia who have been considered treatment-refractory to multiple prior antipsychotic trials. psychiatrist.comresearchgate.net These cases highlight the potential of this compound in managing severe aggression in complex adult populations, suggesting a need for further controlled studies in treatment-refractory schizophrenia. psychiatrist.com
The exact mechanism by which this compound exerts its anti-aggressive effects is not fully understood. wikipedia.orgnih.gov However, based on in vitro pharmacological studies, this compound (SPN-810M) has been shown to be a potent antagonist for dopamine D2S and D2L receptors, and the serotonin (B10506) 5-HT2B receptor at therapeutic concentrations. nih.govtandfonline.comnih.gov
This compound is thought to work by blocking the effects of dopamine in the brain, which can lead to diminished symptoms of psychosis and may contribute to reduced aggression. wikipedia.orgdrugbank.com The antagonism of dopamine D2 receptors is a common mechanism among antipsychotic agents, many of which show anti-aggressive properties. wikipedia.orgdrugbank.com
The involvement of the serotonin system, particularly the 5-HT2B receptor, has also been proposed to play a role in impulsive aggression. nih.govtandfonline.com Modulation of serotonin pathways by this compound could contribute to its effects on aggressive behavior. nih.govtandfonline.com
Additionally, some research suggests that this compound may have a lower propensity for causing certain side effects compared to other antipsychotics, which could be advantageous in its use for aggression. tandfonline.comtandfonline.com
In Adults with Schizophrenia and Treatment-Refractory Psychosis
Depression and Anxiety (Animal Models)
In addition to its effects on psychosis and aggression, animal studies have explored the potential of this compound in models of depression and anxiety. In contrast to many antipsychotics, this compound has shown antidepressant-like effects in animals. wikipedia.org For example, it has been observed to reverse ptosis induced by tetrabenazine (B1681281) (a dopamine depleting agent), potentiate 5-hydroxytryptophan (B29612) (5-HTP)-induced tremors, and potentiate certain effects of levodopa (B1675098) (L-DOPA). wikipedia.org These findings suggest a potential influence on monoaminergic systems implicated in mood regulation.
Animal models of anxiety, which often involve exposing animals to stressors such as novelty, bright light, or social confrontation, are used to test the effects of psychotropic drugs. researchgate.netnih.gov While the search results indicate that this compound has a pharmacological profile in laboratory animals that predominantly resembles that of major tranquilizers, causing reduction of spontaneous locomotion and aggressiveness and antagonism of the depression caused by tetrabenazine, specific detailed findings on this compound's effects in animal models solely focused on anxiety were not extensively provided in the search results. drugbank.comdrugs.comrxlist.comwithpower.com The observed antagonism of tetrabenazine-induced depression in animals does, however, hint at potential effects on mood-related behaviors. wikipedia.orgdrugbank.comdrugs.comrxlist.comwithpower.com
Agitation in HIV-Seropositive Patients and Elderly Patients
This compound has been explored for its effectiveness in managing agitation in specific patient populations, including those who are HIV-seropositive and elderly individuals.
Case reports have suggested a beneficial response to this compound in HIV-infected patients experiencing psychosis and agitation, particularly in cases refractory to standard treatments and associated with severe extrapyramidal symptoms (EPS). researchgate.netnih.gov In one instance, four such patients showed significant control of neuropsychiatric dysfunction with this compound treatment. researchgate.netnih.gov These findings suggest that further evaluation of this compound in severely ill, psychotic, or delirious HIV-infected patients is warranted. researchgate.netnih.gov
In elderly patients, this compound has also been investigated for the treatment of agitation. An 8-week open clinical trial involving 28 elderly patients with various psychiatric disorders indicated that this compound appeared to be clinically effective and well-tolerated. researchgate.netnih.gov Many participants in this trial had concomitant medical illnesses and were receiving other medications. researchgate.netnih.gov While conventional antipsychotics are commonly used for behavioral disturbances in dementia, it is important to note that no agent, including this compound, has been approved specifically for the treatment of behavioral symptoms of dementia such as agitation in elderly patients. cambridge.org Studies have shown an increased risk of death in elderly patients with dementia-related psychosis treated with antipsychotic drugs compared to placebo. fda.govmedlineplus.gov
Retrospective reviews have also provided insights into this compound's potential role in managing aggression and agitation in treatment-refractory inpatients. One review of data from thirty inpatients consecutively augmented with this compound over twenty-four weeks showed a significant decrease in the number of episodes requiring as-needed medication for agitation and aggression. researchgate.net The degree of agitation also significantly improved during this compound treatment. researchgate.net These data suggest a potential role for this compound augmentation in persistently aggressive patients with severe treatment-refractory psychosis, although controlled studies are needed to substantiate these preliminary results. researchgate.net
Data on the effectiveness of this compound in these populations can be summarized as follows:
| Patient Population | Study Type | Key Finding | Source |
| HIV-Seropositive Patients | Case Reports | Marked beneficial response in psychosis and agitation refractory to treatment. | researchgate.netnih.gov |
| Elderly Patients | 8-week Open Trial | Appeared clinically effective and well-tolerated for psychiatric disorders. | researchgate.netnih.gov |
| Treatment-Refractory Inpatients | Retrospective Review | Significant decrease in agitation and aggression episodes with augmentation. | researchgate.net |
Long-Term Efficacy and Outcome Studies
Long-term treatment with antipsychotic medications is a critical aspect of managing chronic psychotic disorders like schizophrenia, aiming for sustained symptom control and relapse prevention.
Sustained Symptom Control
While specific long-term studies focusing solely on this compound's sustained symptom control in isolation are not extensively detailed in the provided search results, its use in the management of schizophrenia, a chronic condition requiring ongoing treatment, implies its role in maintaining symptom stability over time. This compound is used to treat the symptoms of schizophrenia, working by decreasing abnormal excitement in the brain. medlineplus.gov Continued treatment with this compound is often necessary to control the condition, as it does not provide a cure. medlineplus.gov Patients are typically advised to continue taking this compound even if they feel well, and discontinuing the medication should be done in consultation with a doctor. medlineplus.gov The full benefit of this compound may take several weeks or longer to be realized. medlineplus.gov
Relapse Prevention
Relapse prevention is a major goal in the treatment of psychotic disorders, as repeated relapses can worsen psychopathology and social functioning. who.intnih.gov Antipsychotic drugs are known to reduce relapse rates. who.int
While the provided information discusses relapse prevention in the broader context of antipsychotics (both first-generation and second-generation) in schizophrenia, specific detailed studies focusing exclusively on this compound's long-term efficacy in preventing relapse compared to placebo or other antipsychotics are not prominently featured. However, this compound, as a first-generation antipsychotic used in the treatment of schizophrenia, is understood to contribute to relapse prevention as part of its therapeutic role in managing the chronic nature of the illness. iiab.mementalhealth.commedlineplus.gov
Studies comparing first-generation antipsychotics (FGAs) as a group, which includes this compound, to second-generation antipsychotics (SGAs) have been conducted regarding relapse prevention in schizophrenia. A meta-analysis of randomized trials found that while none of the individual SGAs consistently outperformed FGAs (mainly haloperidol) in preventing relapse across all studies, grouped SGAs were more effective than FGAs in preventing relapse. nih.gov This suggests that while FGAs like this compound do play a role in relapse prevention, the comparative effectiveness against newer agents or placebo in dedicated long-term trials focusing on this compound specifically for this outcome is not clearly delineated in the provided results.
Pharmacogenomics and Individual Variability in Response
Genetic Polymorphisms and Drug Metabolism
Molindone undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes patsnap.com. The CYP enzyme system is a superfamily of enzymes responsible for the biotransformation of a vast array of endogenous and exogenous compounds, including many psychiatric medications mdpi.comjpn.capsychdb.com. Genetic variations, known as polymorphisms, within the genes encoding these CYP enzymes can lead to altered enzyme activity. These alterations can result in different metabolic phenotypes, ranging from poor metabolizers (with reduced enzyme activity) to ultrarapid metabolizers (with increased enzyme activity) psychdb.comamazonaws.com.
Polymorphisms in key CYP enzymes, such as CYP2D6, CYP2C19, and CYP3A4/5, are particularly relevant in the metabolism of many psychotropic drugs psychdb.comoup.comnih.govsrce.hr. These enzymes collectively contribute to the metabolism of a large percentage of clinically used drugs oup.com. While this compound is known to be metabolized by CYP enzymes patsnap.com, specific detailed information on the primary CYP enzymes responsible for its metabolism and the direct impact of specific CYP polymorphisms on this compound plasma concentrations and clinical effects in schizophrenia is not extensively detailed in the available literature. However, based on the general principles of antipsychotic pharmacogenomics, variations in the activity of the CYP enzymes involved in this compound's metabolism could theoretically influence its pharmacokinetics, potentially leading to inter-individual differences in efficacy and tolerability. Genetic polymorphisms in drug metabolism are common occurrences oup.com.
Biomarkers for Predicting Treatment Response
The identification of biomarkers that can predict an individual's response to antipsychotic treatment is a significant area of research aimed at enabling personalized medicine in conditions like schizophrenia researchgate.netresearchgate.netnih.gov. Biomarkers can encompass various biological indicators, including genetic variants, neuroimaging findings, neurocognitive markers, and biochemical measures researchgate.netresearchgate.netnih.gov.
While the search for predictive biomarkers for antipsychotic response in schizophrenia is ongoing, specific validated biomarkers for predicting response specifically to this compound in this population are still under investigation. Research into potential biomarkers for antipsychotic response in general explores various avenues, such as genetic and epigenetic factors, although effective biomarkers have yet to be definitively identified nih.gov. Studies are exploring the potential of neuroimaging, epigenetics, environmental stress, neurocognition, eye movement, electrophysiology, and neurological biochemistry indexes as potential components of prediction models for antipsychotic treatment response researchgate.net.
In the context of treating impulsive aggression in children with ADHD, a study involving this compound as an adjunct to stimulant monotherapy explored genetic predictors of treatment response. This research suggested that mutations in a nine-gene subset, particularly the CNTN4 gene, were associated with a more robust clinical response medscape.com. These genes are reported to be involved in glutamatergic networks medscape.com. While this finding relates to this compound, it is important to note that this study was conducted in a population with ADHD and aggression, and the identified genetic associations appear related to the underlying neurobiological pathways involved in the condition rather than directly to this compound's metabolic processing by CYP enzymes medscape.com.
The exploration of biomarkers for predicting treatment response to antipsychotics, including this compound, remains an active area of research with the goal of improving therapeutic outcomes through personalized approaches.
Metabolic Pathways and Pharmacokinetic Research
Hepatic Metabolism and Metabolite Identification
Molindone is extensively metabolized through hepatic biotransformation. drugs.comdrugbank.comresearchgate.net This process is crucial as it converts the lipophilic parent compound into more polar, water-soluble metabolites that can be readily excreted. psychiatryonline.org While biotransformation often leads to less active or inactive compounds, in some cases, metabolites can retain similar or even greater pharmacological activity than the parent drug. psychiatryonline.org
This compound is metabolized via sulfoxidation and oxidation pathways in the liver. nih.gov Studies have identified a significant number of metabolites. drugbank.comnih.gov Human metabolic studies have recognized 36 metabolites of this compound. drugbank.comnih.gov
Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many psychotropic drugs, including antipsychotics. psychiatryonline.orgmdpi.com These enzymes are primarily involved in Phase I reactions, which introduce or unmask polar functional groups on the parent drug. psychiatryonline.org
This compound is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) 2D6 enzyme. medtigo.com Liver enzymes, primarily cytochrome P450 isoenzymes, are responsible for converting this compound into various metabolites. patsnap.com CYP2D6 is a major enzyme involved in the metabolism of many antipsychotics. mdpi.com While CYP3A4 is also a significant enzyme in antipsychotic metabolism, this compound is primarily metabolized by CYP2D6. mdpi.commedtigo.comprobes-drugs.org
Active and Inactive Metabolites
The biotransformation of this compound results in the formation of numerous metabolites. drugbank.comnih.gov Human metabolic studies have identified 36 metabolites. drugbank.comnih.gov The metabolites of this compound appear to be largely inactive in vitro. wikiwand.com However, it has been suggested that the antipsychotic effects of this compound may be mediated by active metabolites rather than by this compound itself. wikiwand.comwikipedia.org Some recognized metabolites may be active. drugbank.com
Research has also indicated that an active metabolite may be responsible for this compound's inhibition of monoamine oxidase A (MAO-A), an effect observed at high concentrations and doses. wikiwand.com
Elimination Pathways
This compound and its metabolites are primarily eliminated from the body through excretion. drugs.com Less than 2-3% of unmetabolized this compound is excreted in urine and feces. drugs.comdrugbank.comnih.gov The metabolites of this compound are primarily excreted in the urine. medtigo.com The kidneys are the primary organs of drug excretion for hydrophilic compounds, while lipophilic drugs like most psychoactive medications are readily reabsorbed, limiting their renal excretion unless metabolized into more polar forms. psychiatryonline.org
Pharmacokinetic Properties in Human Studies
Human studies have provided insights into the pharmacokinetic properties of this compound. This compound is rapidly absorbed from the gastrointestinal tract following oral administration. drugbank.comnih.gov Peak blood levels of unmetabolized drug are reached relatively quickly after oral administration. nih.govfda.gov The elimination half-life of this compound has been reported to be approximately 1.5 to 2 hours. drugs.comwikipedia.orgcambridge.org Despite its short half-life, the pharmacological effect from a single oral dose can persist for a longer duration, ranging from 24 to 36 hours. drugs.comfda.govwikipedia.org This prolonged duration of action, despite the short elimination half-life of the parent compound, supports the hypothesis that active metabolites may contribute to its therapeutic effects. wikiwand.comwikipedia.org this compound is approximately 76% bound to plasma proteins. drugs.commedtigo.com
The following table summarizes some key pharmacokinetic properties of this compound in humans:
| Property | Value | Source |
| Absorption | Rapid | drugs.comdrugbank.com |
| Time to Peak Serum Level | ~1.5 hours | drugs.comfda.gov |
| Elimination Half-Life | 1.5 - 2 hours | drugs.comwikipedia.orgcambridge.org |
| Duration of Action | 24 - 36 hours | drugs.comfda.govwikipedia.org |
| Protein Binding | 76% | drugs.commedtigo.com |
| Unmetabolized Excretion | <2-3% (urine/feces) | drugs.comdrugbank.comnih.gov |
Tissue distribution studies in postmortem samples have shown varying concentrations of this compound in different biological matrices following overdose. researchgate.netnih.gov For instance, one case reported this compound concentrations of 6 mg/L in blood, 26 mg/kg in liver, 23.1 mg/L in bile, 1200 mg/L in gastric contents, and 37.3 mg/L in urine. researchgate.netnih.gov
Adverse Effect Mechanisms and Management in Clinical Research
Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms (EPS) are a group of movement disorders that can occur with antipsychotic treatment. patsnap.comaap.org These may include pseudoparkinsonism (tremor, rigidity, bradykinesia), acute dystonic reactions (involuntary muscle contractions), and akathisia (inner restlessness). patsnap.comaap.org
Incidence and Severity in Clinical Trials
Clinical trials and studies have examined the incidence and severity of EPS associated with molindone. While specific incidence rates can vary between studies depending on methodology and patient populations, EPS is a commonly reported side effect of this compound. patsnap.comthecarlatreport.com For instance, sedation (which can be dose-related) and EPS are among the most common side effects. thecarlatreport.com One study noted that patients receiving this compound experienced significantly more akathisia compared to other treatment groups in a trial, although this was not dose-related. medscape.org
Mechanisms Underlying EPS Development
The development of EPS with this compound is primarily attributed to its antagonistic effects on dopamine (B1211576) D2 receptors in the brain, particularly within the nigrostriatal pathway. patsnap.comcambridge.orgncats.io Dopamine plays a crucial role in regulating motor function in this pathway. patsnap.com By blocking D2 receptors, this compound can disrupt normal motor control, leading to the manifestation of EPS. patsnap.com Acute blockade of dopamine D2 receptors in the striatum can cause drug-induced parkinsonism, dystonia, or akathisia. cambridge.org
Comparative Risk vs. Other Antipsychotics
This compound's side effect profile is considered similar to that of other typical antipsychotics, including the potential for EPS. wikipedia.orgncats.io However, some sources suggest that this compound may be an intermediate-potency first-generation antipsychotic, which could lead to less EPS compared to high-potency agents like fluphenazine (B1673473) or haloperidol (B65202). thecarlatreport.com Conversely, it may have a higher EPS risk compared to low-potency agents like chlorpromazine (B137089). thecarlatreport.com One study comparing risperidone (B510) (an atypical) with typical antipsychotics, including perphenazine, found no significant differences in the incidence of treatment-emergent EPS or changes in rating scales for parkinsonism, dystonia, akathisia, or tardive dyskinesia. nih.gov Another study suggested that the reduced EPS rates seen with risperidone compared to high-potency antipsychotics might not apply when compared to low-potency drugs like thioridazine (B1682328) or pipamperone. uu.nl Research indicates that antipsychotics with high D2 receptor antagonism are risk factors for EPS. bmj.comresearchgate.net
Tardive Dyskinesia
Tardive dyskinesia (TD) is a movement disorder characterized by involuntary, repetitive body movements, often affecting the face and tongue, that can develop as a delayed complication of chronic exposure to dopamine receptor-blocking agents. patsnap.comdynamed.com TD can potentially be irreversible. patsnap.compatsnap.com
Mechanisms of Development
The exact mechanism underlying tardive dyskinesia is not fully known, but the dopamine hypersensitivity hypothesis is a prominent theory. dynamed.com This hypothesis suggests that chronic exposure to dopamine receptor-blocking agents (DRBAs), such as this compound, can lead to an upregulation or increased sensitivity of postsynaptic dopamine D2 receptors in the striatum. dynamed.comwikipedia.org This increased sensitivity to dopamine can result in subsequent motor impairment and the involuntary movements characteristic of TD. dynamed.comwikipedia.org Long-term use of antipsychotics may also potentially damage GABAergic neurons in the striatum, further disrupting motor control. dynamed.com
Comparative Risk and Less Dopamine Receptor Supersensitivity
This compound is listed among the typical (first-generation) antipsychotics that carry a risk of causing tardive dyskinesia. dynamed.com However, several studies suggest that this compound may cause less dopamine receptor supersensitivity compared to other neuroleptics, potentially leading to a lower likelihood of causing tardive dyskinesia in humans. nih.govnih.gov Chronic treatment with this compound in animal models did not elicit behavioral supersensitivity to apomorphine (B128758) or increased striatal 3H-spiroperidol binding to the same extent as haloperidol treatment. nih.gov While a high dose of this compound did elicit a small increase in behavioral sensitivity, it was significantly less than that produced by haloperidol. nih.gov Furthermore, none of the tested doses of this compound increased striatal dopamine receptor binding in these animal studies. nih.gov This relative inability to induce dopamine receptor supersensitivity in animal models suggests a potentially lower risk of TD compared to some other antipsychotics. nih.govnih.gov Meta-analyses of comparative randomized controlled trials have generally shown a lower risk of TD with second-generation antipsychotics compared to first-generation antipsychotics. researchgate.netnih.gov
Metabolic and Endocrine Effects
Association with Decreased Appetite and Weight Loss
This compound, unlike many other antipsychotic medications, is associated with decreased appetite and weight loss. wikipedia.orgresearchgate.net Studies have observed an average weight loss in patients treated with this compound. researchgate.netnih.gov For instance, one eight-week trial reported a mean reduction of 2.2 ± 3.7 kg among patients receiving this compound. researchgate.netpsychiatryonline.org Another study noted an average weight loss of 7.6 kg after three months of this compound treatment, with most of the loss occurring in the first month. nih.govresearchgate.net The exact mechanism for this weight loss is not fully understood, but a central anorexigenic effect may play a significant role. researchgate.netnih.gov Additionally, the lack of alpha-1 adrenergic and histamine (B1213489) receptor blocking properties in this compound may contribute to its weight-decreasing effects. researchgate.netpsychiatryonline.org
Comparative Impact on Weight Gain vs. Other Antipsychotics
This compound demonstrates a comparative advantage regarding weight gain when contrasted with many other antipsychotic agents. wikipedia.orgmdpi.comresearchgate.net While numerous conventional and newer antipsychotics are associated with weight gain, this compound has been linked to weight loss or a neutral effect on weight. researchgate.netpsychiatryonline.orgpsychiatryonline.org A comprehensive research synthesis indicated that among conventional agents, this compound was associated with a mean weight reduction of 0.39 kg, whereas other conventional antipsychotics like thioridazine showed a mean increase of 3.19 kg. psychiatryonline.orgnih.gov Newer antipsychotics such as clozapine (B1669256) (4.45 kg), olanzapine (B1677200) (4.15 kg), and risperidone (2.10 kg) were associated with significant weight gain in the same synthesis. psychiatryonline.orgnih.gov
A Cochrane review also highlighted that this compound causes significantly more weight loss compared to other typical antipsychotics. cochrane.org Subsequent meta-analyses have corroborated these findings, indicating that most antipsychotics, with some exceptions like haloperidol, lurasidone (B1662784), and ziprasidone, tend to cause weight gain. nih.gov Olanzapine and zotepine, for instance, were found to cause significantly more weight gain than most other antipsychotics. nih.gov The low propensity for weight gain with this compound is considered an infrequent but notable property among neuroleptic drugs. mdpi.comresearchgate.net
Here is a comparative overview of mean weight change with this compound versus other antipsychotics based on available data:
| Antipsychotic | Mean Weight Change (approx. 10 weeks) |
| This compound | -0.39 kg psychiatryonline.orgnih.gov |
| Placebo | -0.74 kg psychiatryonline.org |
| Ziprasidone | 0.04 kg psychiatryonline.org |
| Risperidone | 2.10 kg psychiatryonline.orgnih.gov |
| Sertindole | 2.92 kg psychiatryonline.org |
| Thioridazine | 3.19 kg psychiatryonline.orgnih.gov |
| Olanzapine | 4.15 kg psychiatryonline.orgnih.gov |
| Clozapine | 4.45 kg psychiatryonline.orgnih.gov |
Note: Data is based on a comprehensive research synthesis and may vary across studies.
Gene Expression Profiling and Lipid Metabolism
Research involving gene expression profiling has provided insights into the metabolic effects of antipsychotic medications, including their impact on lipid metabolism. Gene expression profiling has demonstrated that this compound's effect on lipid metabolism is markedly weaker when compared to antipsychotics such as clozapine and risperidone. nih.govtandfonline.com While studies have examined how antipsychotic drugs can alter the expression of mRNAs encoding lipid metabolism-related proteins, focusing on agents like clozapine and haloperidol nih.gov, the specific details of this compound's influence on gene expression related to lipid metabolism appear less extensively documented in the provided search results compared to its observed clinical effect on weight. However, the finding that this compound has a weaker effect on lipid metabolism compared to other antipsychotics like clozapine and risperidone, as shown by gene expression profiling, aligns with its lower propensity for causing weight gain. nih.govtandfonline.com
Hepatic Considerations
Serum Aminotransferase Elevations
This compound therapy is commonly associated with minor elevations in serum aminotransferase levels. nih.govnih.govcloud-clone.us These elevations are typically mild, asymptomatic, and transient. nih.gov In many cases, these liver test abnormalities can reverse even with the continuation of this compound medication. nih.gov Elevations above three times the upper limit of normal are uncommon in patients on long-term therapy with this compound. nih.gov
Potential for Hepatotoxicity
While minor serum aminotransferase elevations are relatively common, clinically apparent acute liver injury linked to this compound therapy has been reported rarely. nih.govnih.gov When instances of clinically apparent liver injury do occur, the onset is typically within 4 to 8 weeks of starting treatment. nih.gov The pattern of serum enzyme elevations in these rare cases is usually hepatocellular. nih.gov Jaundice is an uncommon symptom in these instances, and most reported cases have been self-limited and mild. nih.gov Immunoallergic features and the formation of autoantibodies are not typical in this compound-induced liver injury. nih.gov
The mechanism by which this compound may cause serum aminotransferase elevations is not fully understood, but it is thought to be potentially due to the production of a toxic intermediate during its metabolism. nih.gov this compound undergoes extensive hepatic metabolism through sulfoxidation and oxidation. nih.gov Despite its hepatic metabolism, this compound has not been commonly implicated in clinically significant drug-drug interactions related to liver enzymes. nih.gov No instances of acute liver failure or vanishing bile duct syndrome attributed to this compound have been reported in the available information. nih.gov Patients who experience liver injury induced by this compound are not likely to have cross-sensitivity to atypical antipsychotics. nih.gov
Here is a summary of hepatic considerations with this compound:
| Hepatic Consideration | Observation |
| Serum Aminotransferase Elevations | Commonly minor, asymptomatic, transient; rarely >3x upper limit of normal. nih.govnih.govcloud-clone.us |
| Clinically Apparent Acute Injury | Rare. nih.govnih.gov |
| Onset of Acute Injury | Typically within 4-8 weeks. nih.gov |
| Pattern of Enzyme Elevations | Typically hepatocellular. nih.gov |
| Jaundice | Uncommon. nih.gov |
| Severity of Acute Injury | Mostly self-limited and mild. nih.gov |
| Immunoallergic Features/Autoantibodies | Not typical. nih.gov |
| Proposed Mechanism | Possibly due to toxic intermediate from metabolism. nih.gov |
| Acute Liver Failure/Vanishing Bile Duct Syndrome | Not reported. nih.gov |
Other Neurological Adverse Effects (e.g., Seizures, Sedation, CNS Depression)
This compound can induce various neurological adverse effects, including sedation and central nervous system (CNS) depression. medtigo.comunboundmedicine.com These effects can range in severity and may manifest as drowsiness or respiratory depression. medtigo.com Consequently, this compound is contraindicated in patients with pre-existing CNS depression or coma. medtigo.com
This compound may also lower the seizure threshold, increasing the risk of seizures in susceptible individuals. medtigo.comunboundmedicine.comcambridge.org Caution is advised when prescribing this compound to patients with a history of seizure disorders. medtigo.comunboundmedicine.comcambridge.org
Other reported neurological adverse effects include dizziness, headache, insomnia, and extrapyramidal reactions such as akathisia and tardive dyskinesia. unboundmedicine.comcambridge.org The risk of potentially irreversible involuntary dyskinetic movements, like tardive dyskinesia, may increase with cumulative dose and duration of treatment. cambridge.orgcambridge.org Neuroleptic malignant syndrome (NMS), a rare but life-threatening adverse effect characterized by symptoms such as hyperpyrexia, muscle rigidity, delirium, and autonomic instability, has also been associated with antipsychotic use, including this compound. unboundmedicine.comcambridge.org
Drug-Drug Interactions and Polypharmacy
This compound has the potential for drug-drug interactions, which is a significant consideration in clinical practice, particularly in the context of polypharmacy. medtigo.commedscape.comdrugbank.comresearchgate.net Over 400 drugs are known to interact with this compound, with interactions classified as major, moderate, or minor. drugs.comrxlist.com
Concomitant use of this compound with other CNS depressants, such as alcohol and benzodiazepines, can lead to additive sedative effects. medtigo.comunboundmedicine.commedscape.comdrugbank.compatsnap.com This can increase the risk of drowsiness, impaired motor coordination, and CNS depression. unboundmedicine.commedscape.comdrugbank.compatsnap.com Patients should be advised to avoid alcohol consumption while taking this compound. unboundmedicine.compatsnap.com Coadministration with benzodiazepines or other CNS depressants increases the risk of adverse reactions including overdose, respiratory depression, and potentially death. medscape.com In many cases, cessation of benzodiazepines or other CNS depressants is preferred when co-prescribing with this compound. medscape.com
Table 1: Potential Additive CNS Depressant Effects with this compound
| Concomitant Substance/Drug Class | Potential Interaction Outcome | Research Finding/Note |
| Alcohol (Ethanol) | Increased CNS depression, sedation | Coadministration not evaluated in clinical studies, but increased sedation expected. medscape.com |
| Benzodiazepines | Increased CNS depression, sedation, somnolence | Increased risk of adverse reactions including overdose, respiratory depression, death. medscape.comdrugbank.com |
| Other CNS Depressants | Additive sedative effects | Includes antihistamines, antidepressants, MAO inhibitors, opioid analgesics, sedative/hypnotics. unboundmedicine.com |
This compound is metabolized by the liver, and its metabolism can be influenced by drugs that affect the cytochrome P450 (CYP) enzyme system. medtigo.comdrugbank.compatsnap.commdpi.com Specifically, this compound is a substrate for CYP2D6 and CYP3A4. drugbank.com Certain medications, including some antibiotics, antifungals, and anticonvulsants, can alter the metabolism of this compound by affecting CYP enzymes, potentially impacting its efficacy and safety profile. patsnap.com this compound is also reported to be an inhibitor of CYP2C19 and CYP3A4. drugbank.com Understanding how antipsychotics interact with different CYP isoenzymes is crucial in clinical practice to avoid harmful drug-drug interactions. tandfonline.com
Table 2: this compound and Cytochrome P450 Enzyme Interactions
| CYP Enzyme | This compound's Role | Research Finding/Note |
| CYP2D6 | Substrate | Metabolism of this compound is influenced by CYP2D6. drugbank.com |
| CYP3A4 | Substrate, Inhibitor | Metabolism of this compound is influenced by CYP3A4; this compound can inhibit CYP3A4. drugbank.com |
| CYP2C19 | Inhibitor | This compound is reported to inhibit CYP2C19. drugbank.com |
| CYP1A2 | Non-inhibitor | This compound is reported not to inhibit CYP1A2. drugbank.com |
| CYP2C9 | Non-substrate, Non-inhibitor | This compound is reported not to be a substrate or inhibitor of CYP2C9. drugbank.com |
Research has explored the use of extended-release this compound (SPN-810) for impulsive aggression in children with ADHD, including those already receiving psychostimulant or non-stimulant monotherapy. nih.govresearchgate.net In vitro studies suggest that the presence of dopamine and norepinephrine (B1679862) neurotransmitters does not interfere with this compound's antagonistic effect on D2S, D2L, and 5-HT2B receptors, indicating that concomitant psychostimulants used in ADHD treatment may not affect the pharmacological activity of this compound in clinical settings. nih.gov A Phase 2b study evaluating extended-release this compound in children with ADHD and persistent impulsive aggression included participants on existing monotherapy (stimulants/nonstimulants) and behavioral therapy. researchgate.net The study monitored safety and found common adverse events to include headache, sedation, and increased appetite. researchgate.net While these results suggest potential efficacy for reducing impulsive aggression in this population, further research is needed to fully support the benefit-risk profile in pediatric populations. researchgate.net
Interactions Affecting Cytochrome P450 Enzymes
Special Populations Considerations in Research
Research into this compound use in special populations highlights specific considerations.
Pediatric Patients: The safety and efficacy of this compound in pediatric patients have not been fully established. medtigo.comcambridge.org While some studies have investigated extended-release this compound in children with ADHD and impulsive aggression, further research is needed to support its use in this population. nih.govresearchgate.net Pediatric patients over 12 years may potentially receive the lowest limit of adult dosage, but pediatric dosages are not well-established. magellanhealth.com
Geriatric Patients: Elderly patients may be more sensitive to certain adverse effects of this compound, such as anticholinergic effects, which can lead to confusion or constipation. medtigo.com They may also have decreased phase I metabolism. mdpi.com Caution is advised when using this compound in this population. medtigo.comcambridge.org Conventional antipsychotics, including this compound, are associated with an increased risk of death and cerebrovascular events in elderly patients with dementia-related psychosis, and this compound is not approved for this indication. cambridge.orgcambridge.orgaap.orgdrugs.com
Patients with Hepatic Impairment: this compound is metabolized by the liver, and severe hepatic impairment is a contraindication. medtigo.com Caution is advised in patients with hepatic impairment, and initial lower doses may be considered. cambridge.orgdrugs.com Transaminase alterations have been reported rarely in patients with hepatic impairment. drugs.com
Patients with Renal Impairment: this compound is excreted by the kidneys. medtigo.com Severe renal impairment is a contraindication. medtigo.com Patients with renal impairment should receive a lower initial dose. cambridge.org
Pregnancy: Controlled studies evaluating this compound in pregnant women have not been conducted. cambridge.orgrxlist.com Animal studies have not shown adverse effects. cambridge.org However, there is a risk of abnormal muscle movements and withdrawal symptoms in newborns exposed to antipsychotics during the third trimester, including agitation, abnormal muscle tone, tremor, somnolence, respiratory distress, and feeding difficulties. cambridge.orgrxlist.comaap.org The potential benefits of using this compound during pregnancy must be weighed against the unknown risks to the fetus. medtigo.commedscape.commagellanhealth.com
Lactation: It is not known if this compound is excreted in human breast milk. medtigo.comcambridge.orgmagellanhealth.com As psychotropic medications are generally assumed to be secreted in breast milk, a decision should be made to either discontinue the drug or bottle-feed. cambridge.org
Table 3: Special Population Considerations for this compound in Research
| Special Population | Research Considerations/Findings |
| Pediatric Patients | Safety and efficacy not fully established; studies in ADHD with impulsive aggression ongoing; further research needed. medtigo.comcambridge.orgnih.govresearchgate.net |
| Geriatric Patients | Increased susceptibility to anticholinergic effects; decreased phase I metabolism; increased risk of death/cerebrovascular events in dementia-related psychosis (not approved for this use). medtigo.comcambridge.orgcambridge.orgmdpi.comaap.orgdrugs.com |
| Hepatic Impairment | Contraindicated in severe impairment; caution advised; lower initial dose may be needed; transaminase alterations reported. medtigo.comcambridge.orgdrugs.com |
| Renal Impairment | Contraindicated in severe impairment; lower initial dose should be used. medtigo.comcambridge.org |
| Pregnancy | Controlled studies lacking; animal studies show no adverse effects; risk of neonatal extrapyramidal/withdrawal symptoms with third-trimester exposure. cambridge.orgrxlist.comaap.org |
| Lactation | Unknown if excreted in breast milk; decision to discontinue drug or breastfeed needed. medtigo.comcambridge.orgmagellanhealth.com |
Elderly Patients with Dementia-Related Psychosis and Mortality Risk
Clinical research has indicated an increased risk of death when antipsychotic drugs are used to treat elderly patients with dementia-related psychosis. fda.govfda.govfda.gov Analyses of seventeen placebo-controlled trials, primarily involving atypical antipsychotic drugs with a typical duration of 10 weeks, showed that the risk of death in drug-treated patients was approximately 1.6 to 1.7 times the risk observed in placebo-treated patients. fda.govfda.gov Over a standard 10-week controlled trial period, the death rate in drug-treated patients was about 4.5%, compared to approximately 2.6% in the placebo group. fda.govfda.gov While the causes of death varied, most appeared to be cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. fda.gov Observational studies suggest that conventional antipsychotic drugs, similar to atypical antipsychotics, may also increase mortality risk. fda.gov However, the extent to which these findings are attributable to the antipsychotic drug versus patient characteristics is not fully clear. fda.gov this compound is not approved for the treatment of patients with dementia-related psychosis. fda.govfda.gov
| Study Type | Patient Population | Duration (Modal) | Risk of Death (Drug-Treated vs. Placebo) | Approximate Death Rate (Drug-Treated) | Approximate Death Rate (Placebo) | Primary Causes of Death |
|---|---|---|---|---|---|---|
| Placebo-Controlled Trials (17) | Elderly with Dementia-Related Psychosis | 10 weeks | 1.6 to 1.7 times | 4.5% | 2.6% | Cardiovascular, Infectious |
Pediatric Studies for Impulsive Aggression
This compound has been investigated for its potential in treating impulsive aggression in pediatric patients with Attention-Deficit/Hyperactivity Disorder (ADHD). A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the efficacy and safety of extended-release this compound (SPN-810) in children aged 6 to 12 years with ADHD and persistent impulsive aggression. nih.govresearchgate.netresearchgate.net The study included groups randomized to placebo, low-dose, medium-dose, and high-dose this compound. nih.govresearchgate.netresearchgate.net The primary endpoint was the change in the Retrospective-Modified Overt Aggression Scale (R-MOAS) score from baseline to the end of the study, with safety also monitored. nih.govresearchgate.net
Results indicated that aggression, as measured by the R-MOAS, improved with low and medium doses of extended-release this compound compared to placebo. nih.govresearchgate.netresearchgate.net The most frequently reported adverse events in this study were headache (10.0%), sedation (8.9%), and increased appetite (7.8%). nih.govresearchgate.netresearchgate.net While these results suggest that extended-release this compound may be effective in reducing residual impulsive aggression behaviors in children with ADHD, further research is needed to fully support its benefit-risk profile in pediatric populations. nih.govresearchgate.netresearchgate.net
| Study Population | Study Design | Primary Endpoint | Key Findings on Aggression Improvement (vs. Placebo) | Most Common Adverse Events (% Reported) |
|---|---|---|---|---|
| Children (6-12 yrs) w/ ADHD + Impulsive Aggression | Phase 2b, Randomized, Double-Blind, Placebo-Controlled | Change in R-MOAS score | Improved with Low and Medium Doses | Headache (10.0%), Sedation (8.9%), Increased Appetite (7.8%) |
Pregnancy and Lactation Research
Studies specifically in pregnant patients have not been conducted for this compound. fda.govmedscape.com However, animal reproductive studies have not indicated a potential for causing birth defects (teratogenicity). fda.govmedscape.com When considering the use of this compound in pregnant patients, the anticipated benefits must be carefully weighed against the unknown risks to the fetus. fda.govmedscape.com
Neonates exposed to antipsychotic drugs during the third trimester of pregnancy are at risk for extrapyramidal and/or withdrawal symptoms following delivery. medscape.com These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding disorder. medscape.com The severity of these complications has varied, with some being self-limited while others have necessitated intensive care unit support and prolonged hospitalization for the neonate. medscape.com
Data regarding the presence of this compound hydrochloride in the milk of nursing mothers are not available. fda.govmedscape.comdrugs.com Galactorrhea (abnormal milk production) has been reported with this compound use, which is believed to be caused by hyperprolactinemia resulting from the drug's dopamine-blocking action. drugs.comnih.gov Due to the lack of published experience with this compound during breastfeeding, other antipsychotic agents are generally preferred. drugs.comnih.gov
| Population | Research Findings | Key Considerations |
| Pregnant Patients | No studies in pregnant patients conducted. fda.govmedscape.com Animal reproductive studies showed no teratogenic potential. fda.govmedscape.com | Anticipated benefits must be weighed against unknown risks to the fetus. fda.govmedscape.com Neonates exposed in the third trimester are at risk for extrapyramidal/withdrawal symptoms. medscape.com |
| Lactating Patients | Data on this compound content in breast milk are unavailable. fda.govmedscape.comdrugs.com Galactorrhea reported, likely due to hyperprolactinemia. drugs.comnih.gov | Other antipsychotic agents are preferred due to lack of published breastfeeding experience. drugs.comnih.gov Clinical significance of elevated prolactin is unknown for most patients. medscape.com |
Research Methodologies and Challenges
Clinical Trial Design and Limitations
Clinical trials investigating Molindone have faced notable challenges in their design and execution, impacting the strength of the evidence regarding its effects. A significant limitation identified in studies comparing this compound to other treatments for schizophrenia and related psychoses is the small sample size. nih.govresearchgate.netcochrane.org Poor study design and limited reported outcomes have also contributed to the limitations of the available evidence. nih.govresearchgate.netcochrane.org Furthermore, incomplete reporting in some trials has hindered comprehensive analysis. nih.govresearchgate.netcochrane.org
The Treatment of Early-Onset Schizophrenia Spectrum Disorders (TEOSS) study, while representing a large sample of youths, did not achieve its designed sample size, which limited the power to detect between-group differences below a certain percentage. psychiatryonline.orgunc.educdc.gov This study also noted that only small differences emerged among treatments, contrary to predictions. psychiatryonline.org
The limitations in clinical trial design, including sample size, duration, and reporting standards, underscore the challenges in definitively establishing the clinical profile of this compound through existing research.
Preclinical Study Design and Animal Models
Preclinical research, often involving animal models, is a crucial step in investigating the neurobiological basis of psychiatric disorders and developing novel therapeutic agents like antipsychotics. nih.govmdpi.com Animal models are valuable tools as they offer a platform to monitor disease progression more rapidly than in humans and allow for invasive monitoring of structural and molecular changes. nih.gov
In the context of schizophrenia research, animal models are broadly categorized by their induction methods, including developmental, drug-induced, lesion, and genetic manipulation. nih.gov Specific animals such as rats and mice are commonly utilized in experimental pharmacology studies to evaluate various drug effects, including those on the central nervous system. jru.edu.in Designing preclinical animal research requires a rationale for selecting specific models that can best simulate human clinical conditions and include adequate controls to minimize variables. upenn.edu While the importance and types of preclinical animal models in antipsychotic research are established, detailed descriptions of specific preclinical study designs utilizing this compound were not prominently featured in the search results. The design of pharmacokinetic (PK) studies for compounds like (R)-Molindone in preclinical models is an area of consideration for researchers.
Analytical Methods for Drug Metabolism Studies
Understanding the metabolism pathway of a drug is a critical aspect of the preclinical discovery process, particularly to identify potential toxic or reactive metabolites. mbzuai.ac.aemdpi.comnih.gov Research on this compound's metabolism has employed advanced analytical techniques.
Ultra-high-pressure liquid chromatography-electrospray ionization-quadrupole time-of-flight-mass spectrometry (UHPLC-ESI-Q-TOF MS) is a highly useful tool in drug metabolism studies and has been used for the structural elucidation of this compound metabolites. mdpi.comnih.gov This system allows for the registration of metabolite profiles and the recording of high-resolution fragmentation spectra of transformation products. mbzuai.ac.aemdpi.comnih.gov
In addition to traditional methods like incubation with human liver microsomes (HLM) as a reference in vitro metabolism simulation, novel photocatalytical approaches have been explored. mbzuai.ac.aemdpi.comnih.gov Photocatalysis assisted by materials such as WO3 and WS2 has been used to mimic Phase I metabolism reactions of this compound. mbzuai.ac.aemdpi.comnih.gov Chemometric comparison has suggested that the WO3 approach may be more convenient for drug metabolism studies compared to HLM incubation. mbzuai.ac.aemdpi.comnih.gov Photocatalysis has also been applied for the synthesis of the main drug metabolite to facilitate further isolation and characterization. mdpi.com Studies have established the detailed this compound metabolism pathway using WO3 and WS2 assisted photocatalysis. mdpi.com
Detailed research findings from metabolism studies include the identification and structural elucidation of previously undescribed metabolites of this compound using UHPLC-ESI-Q-TOF analysis. mbzuai.ac.aemdpi.comnih.gov The kinetics of this compound photocatalytic decomposition have also been studied, revealing pseudo-first-order kinetics with specific rate constants and half-lives depending on the photocatalyst used. mdpi.com
Challenges in Classifying this compound as Typical vs. Atypical Antipsychotic in Research
The classification of antipsychotic drugs into "typical" and "atypical" categories has been a subject of debate and presents challenges in the research of compounds like this compound. cambridge.organnualreviews.org This distinction was historically based primarily on the propensity to cause extrapyramidal side effects (EPSEs). annualreviews.org Researchers have suggested that this compound should be classified as an atypical antipsychotic. nih.govcochrane.org
However, the evidence regarding this compound's profile in comparison to typical antipsychotics is not always clear-cut. Some research indicates that its adverse effect profile does not differ significantly from that of typical antipsychotics, with the notable exception of causing significantly more weight loss in some studies. nih.govresearchgate.netcochrane.org While atypical antipsychotics are generally considered less likely to produce movement disorders and raise serum prolactin, this compound's receptor binding profile has been noted as similar to quetiapine, which is an atypical antipsychotic. nih.govcochrane.org Despite this, some data suggest there is currently no clear evidence to classify this compound as having an atypical profile based on its effects compared to typical antipsychotics. cochrane.org
The challenges in classification also stem from the inherent flaws and limitations in the typical/atypical dichotomy itself, which may not fully capture the diverse pharmacological and clinical effects of different antipsychotics. cambridge.orgnih.gov While there may be a general tendency for typical antipsychotics to be associated with a greater propensity for EPSEs and hyperprolactinemia, this difference can be exaggerated depending on study designs and drug dosages. cambridge.org Some atypical antipsychotics, including this compound, have shown less tendency to induce weight gain compared to certain typical antipsychotics. cambridge.org
The ongoing discussion and sometimes conflicting findings in research highlight the complexities in definitively classifying this compound using the traditional typical/atypical framework.
Compound Names and PubChem CIDs
Future Directions and Research Gaps
Elucidation of Precise Mechanisms of Action for Specific Indications (e.g., Impulsive Aggression)
While molindone is thought to exert its effects by blocking dopamine (B1211576) D2 receptors, its exact mechanism of action, particularly for indications like impulsive aggression, is not fully understood. wikipedia.orgnih.govdrugbank.com Research suggests it acts as a potent antagonist for dopamine D2S and D2L receptors, as well as the serotonin (B10506) 5-HT2B receptor. nih.govmdpi.com It is hypothesized that its influence on the mesoaccumbens dopamine pathway and modulation of dopamine and serotonin contribute to its effects on aggressive behavior. nih.gov Further research is needed to precisely delineate the specific receptor interactions and downstream signaling pathways responsible for its therapeutic effects in different conditions, especially in the context of impulsive aggression in children and adolescents with conditions like ADHD, where low-dose extended-release this compound (SPN-810) is currently in phase 3 clinical trials. wikipedia.org
Comprehensive Comparative Effectiveness and Tolerability Studies
The current evidence on the comparative effectiveness and tolerability of this compound relative to newer antipsychotics is limited, often due to small sample sizes, varied study designs, and incomplete reporting in older studies. cochrane.org While some studies suggest this compound may be effective as an antipsychotic and potentially have a lower propensity for weight gain compared to certain atypical antipsychotics like olanzapine (B1677200) and risperidone (B510), more robust comparative studies are needed. nih.govcochrane.orgpsychiatryonline.org Research gaps exist in comprehensively comparing this compound's efficacy and tolerability across diverse patient populations and against a wider range of currently utilized treatments for its approved and potential new indications. cochrane.orgahrq.gov
A study comparing this compound, olanzapine, and risperidone in early-onset schizophrenia and schizoaffective disorder found no significant differences in response rates over 8 weeks. psychiatryonline.orgpsychrights.orgoup.com However, this study highlighted differing tolerability profiles, with olanzapine and risperidone associated with significantly greater weight gain, while this compound led to more self-reports of akathisia. psychiatryonline.orgpsychrights.org
Long-Term Safety and Efficacy Research in Diverse Populations
While the safety profile during acute and intermediate treatment has been evaluated, the long-term benefit/risk ratio of this compound, particularly in diverse populations such as children, adolescents, and the elderly, remains to be fully determined. nih.gov Research is needed to assess its long-term efficacy in maintaining symptom control and its safety profile over extended treatment periods in these groups. nih.govresearchgate.netd-nb.info Understanding the long-term outcomes in patients with different underlying conditions for which this compound might be used is a critical research gap.
A maintenance study in early-onset schizophrenia spectrum disorders found that only a small percentage of youth continued on their originally randomized treatment (including this compound) at 52 weeks, with common reasons for discontinuation including adverse effects and inadequate efficacy. nih.gov This underscores the need for further long-term research to improve treatment outcomes in these vulnerable populations. nih.gov
Investigation of this compound Augmentation Strategies
The potential role of this compound as an augmentation agent in combination with other pharmacological or non-pharmacological therapies represents an area for future research. Given that impulsive aggression symptoms may persist in some children with ADHD despite first-line pharmacotherapy, studies could investigate if adjunctive this compound offers additional benefits. nih.gov Research is needed to explore the efficacy and safety of combining this compound with other treatments for conditions like schizophrenia or impulsive aggression, and to identify patient subgroups who might benefit most from such strategies.
Role of this compound in Personalized Medicine Approaches
Investigating the role of this compound within personalized medicine approaches is a future direction. This could involve identifying genetic or biological markers that predict individual response to this compound or susceptibility to specific adverse effects. researchgate.net Understanding how patient characteristics, genetic profiles, or metabolic variations influence this compound's pharmacokinetics and pharmacodynamics could help optimize treatment selection and improve outcomes. While personalized medicine approaches are emerging for neurological disorders like schizophrenia, specific research on this compound in this context is needed. researchgate.netnih.gov
Advanced Metabolic Profiling and Toxicometabolomics
Research utilizing photocatalytic methods and human liver microsomes has aided in establishing the this compound metabolism pathway and elucidating the structure of several metabolites. mdpi.comresearchgate.netcore.ac.uk This work highlights the complexity of this compound's biotransformation and the need for continued research in this area.
Neurobiological Correlates of Therapeutic Response and Adverse Effects
Further research is warranted to identify the specific neurobiological correlates associated with therapeutic response and the development of adverse effects to this compound. While its interaction with dopamine and serotonin receptors is known, the precise neural circuits and neurochemical changes underlying its clinical effects and side effect profile require deeper investigation. wikipedia.orgnih.govmdpi.com Studies utilizing neuroimaging techniques or other neurobiological assessments could help predict treatment response, understand the mechanisms of adverse effects like akathisia, and inform strategies to mitigate them. psychiatryonline.org Research into the site-specificity of this compound's action is also indicated, particularly concerning its potential for causing tardive dyskinesia. nih.gov
Development of Novel Formulations (e.g., Extended-Release)
The pharmacokinetic profile of immediate-release this compound presents a rationale for the development of novel formulations, particularly those offering extended drug release. This compound has a relatively short elimination half-life of approximately 2 hours following oral administration. wikipedia.orggoogle.comcambridge.org Despite this, the pharmacological effect of a single oral dose can persist for 24 to 36 hours. google.com The immediate-release formulation is typically administered multiple times daily. google.comamericanpharmaceuticalreview.com Developing extended-release formulations aims to reduce the frequency of administration, potentially improving patient adherence and providing more consistent plasma drug concentrations over longer periods. researchgate.net
Significant research and development efforts have focused on creating extended-release formulations of this compound. An example is low-dose extended-release this compound, known by the developmental code name SPN-810. wikipedia.orgnih.gov This formulation has been investigated for the treatment of impulsive aggression in children and adolescents diagnosed with attention deficit hyperactivity disorder (ADHD). wikipedia.orgnih.gov
Clinical trials have evaluated the efficacy and safety of SPN-810. As of May 2024, SPN-810 was reported to be in Phase 3 clinical trials for this indication. wikipedia.org However, negative effectiveness findings in a Phase 3 trial have also been reported, and some Phase 3 and Phase 2 studies have been terminated. wikipedia.orgpatsnap.com
Research into modified-release formulations of this compound is ongoing. A patent application describes formulations comprising this compound in immediate-release, extended-release, or delayed-release forms, intended for once or twice daily administration. google.comamericanpharmaceuticalreview.com This patent highlights pharmaceutical formulations containing this compound as the sole active pharmaceutical ingredient with modified-release properties, incorporating at least one release-controlling polymer and at least one stabilizer. americanpharmaceuticalreview.com
Preformulation studies, which are crucial for the development of stable and effective dosage forms, have been conducted for this compound hydrochloride. google.comamazonaws.com These studies provide foundational data for designing various formulations. amazonaws.com
While long-acting injectable formulations represent a significant advancement in antipsychotic drug delivery, often improving medication adherence and clinical outcomes, this compound is not currently widely available in such a form, although older parenteral formulations existed which were not depot injections. researchgate.netcms.govnih.govresearchgate.net The development of long-acting injectable formulations can face chemical challenges, but novel strategies are continuously being explored in the field of drug delivery. researchgate.net Research into novel formulations and combination therapies for this compound hydrochloride is considered a part of future product innovations. datainsightsmarket.com
The development status of SPN-810, an extended-release formulation of this compound, can be summarized as follows:
| Formulation Type | Developmental Code | Indication | Latest Reported Phase | Status |
| Extended-Release Oral | SPN-810 | Impulsive aggression in children and adolescents with ADHD | Phase 3 | Under development; negative findings reported; some trials terminated. wikipedia.orgpatsnap.com |
Further research is needed to fully understand the potential of novel this compound formulations, including extended-release and potentially other modified-release systems, to optimize its therapeutic profile and address current research gaps in drug delivery for this compound.
Q & A
Q. What are the primary pharmacological targets of Molindone, and how do they influence its antipsychotic efficacy?
this compound primarily antagonizes dopamine D2 and D3 receptors in the striatum, nucleus accumbens, and ventral tegmental area, reducing dopaminergic hyperactivity associated with schizophrenia . Its negligible affinity for histamine H1 and alpha-1 adrenergic receptors differentiates it from other first-generation antipsychotics, potentially reducing sedative and cardiovascular side effects . To assess receptor binding, researchers should employ in vitro radioligand competition assays and in vivo microdialysis in animal models to quantify dopamine modulation.
Q. What are the key pharmacokinetic parameters of this compound that impact dosing regimens in clinical research?
this compound exhibits rapid absorption (peak serum concentration at ~1.5 hours) and hepatic metabolism, with <3% excreted unmetabolized in urine/feces . Its short duration of action (~1.5 hours) necessitates frequent dosing in animal studies. Researchers should design pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS) to measure plasma concentrations and correlate them with behavioral outcomes in rodent models.
Q. How does this compound’s side effect profile influence participant retention in longitudinal clinical studies?
Common side effects (e.g., extrapyramidal symptoms, weight changes) may affect adherence in human trials . To mitigate attrition, use standardized monitoring tools (e.g., the Abnormal Involuntary Movement Scale, AIMS) and incorporate baseline metabolic profiling. Preclinical studies should track weight gain and motor coordination in rodents over 6–12 weeks to model long-term tolerability .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s combination therapies with serotonergic agents?
Preclinical studies suggest this compound’s dose-dependent interaction with serotonin may alter error rates and response behaviors . To investigate synergies, employ a factorial design in rodent models:
- Group 1: this compound monotherapy (dose range: 0.5–5 mg/kg)
- Group 2: Serotonin agonist/antagonist co-administration
- Outcome measures: Behavioral assays (e.g., forced swim test, prepulse inhibition) and neurochemical analysis (HPLC for monoamine levels) . Statistical analysis should include two-way ANOVA to assess interaction effects.
Q. How can researchers address contradictory findings in this compound’s efficacy across patient subgroups?
Discrepancies in clinical trials (e.g., mortality risk in dementia-related psychosis vs. schizophrenia) may stem from confounding variables like comorbidities or polypharmacy . To resolve contradictions:
- Conduct a systematic review with meta-regression to adjust for age, diagnosis, and concomitant medications.
- Use propensity score matching in observational studies to balance subgroups.
- Validate findings in transgenic rodent models (e.g., Alzheimer’s disease mice) to isolate disease-specific mechanisms .
Q. What methodologies are recommended for assessing this compound’s long-term neurochemical effects in animal models?
Chronic administration studies should combine:
- Behavioral tracking: Open-field tests for locomotor activity and social interaction assays.
- Neuroimaging: fMRI or PET scans to map dopamine receptor density changes.
- Post-mortem analysis: Immunohistochemistry for D2 receptor expression in striatal tissue . Ensure longitudinal designs include washout periods to distinguish transient vs. permanent effects.
Q. What strategies can mitigate confounding variables when comparing this compound to atypical antipsychotics in observational studies?
To reduce bias:
- Covariate adjustment: Include variables like baseline PANSS (Positive and Negative Syndrome Scale) scores, BMI, and medication history in multivariate regression models.
- Sensitivity analysis: Test robustness by excluding outliers or stratifying by diagnosis.
- Randomized crossover trials: In animal studies, compare this compound with risperidone/olanzapine using within-subject designs to control for individual variability .
Methodological Guidelines
- Dosing in rodent models: Start with 1 mg/kg (oral) and adjust based on plasma concentration curves .
- Data contradiction analysis: Apply the Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting results .
- Ethical considerations: Follow NIH guidelines for antipsychotic trials in vulnerable populations (e.g., informed consent protocols for cognitively impaired participants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
